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molecular formula C11H14BrN B8491707 2-Bromo-4-cyclopentylaniline

2-Bromo-4-cyclopentylaniline

Cat. No. B8491707
M. Wt: 240.14 g/mol
InChI Key: RZVMLTHJIZYYJP-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

4-Cyclopentylaniline (210 mg, 1.30 mmol) was dissolved in cold (0° C.) DMF (8 mL) and treated with NBS (232 mg, 1.30 mmol). The reaction was stirred at 0° C. for 5 min and then warmed to room temperature for 1 h. The reaction mixture was poured into water (40 mL) and extracted with ethyl acetate (3×20 mL). The combined organic extracts dried over MgSO4, filtered and concentrated in vacuo. Purification by silica gel chromatography (0-50% ethyl acetate/hexanes) yielded 2-bromo-4-cyclopentylaniline (251 mg, 80% yield). LC/MS m/z 242.0 [M+H]+.
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
232 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.C1C(=O)N([Br:20])C(=O)C1.O>CN(C=O)C>[Br:20][C:11]1[CH:12]=[C:6]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5]2)[CH:7]=[CH:8][C:9]=1[NH2:10]

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
C1(CCCC1)C1=CC=C(N)C=C1
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
232 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (0-50% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(N)C=CC(=C1)C1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 251 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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